Perfluorohexanesulfonamide is a member of the per- and polyfluoroalkyl substances class, often abbreviated as PFAS. Its chemical structure features a hexane backbone fully substituted with fluorine atoms, linked to a sulfonamide group, making it highly stable and resistant to degradation. This compound is primarily derived from perfluorohexane sulfonyl fluoride, which can be produced through various chemical processes, including electrochemical fluorination. Perfluorohexanesulfonamide is recognized for its persistence in the environment and potential health impacts due to its widespread use in industrial applications and firefighting foams .
Research indicates that perfluorohexanesulfonamide exhibits various biological activities:
The synthesis of perfluorohexanesulfonamide typically involves several steps:
Perfluorohexanesulfonamide is utilized in various applications:
Interaction studies indicate that perfluorohexanesulfonamide interacts with various environmental components:
Perfluorohexanesulfonamide shares similarities with other compounds within the PFAS family. Below are some comparable substances:
| Compound Name | Structure Type | Unique Properties |
|---|---|---|
| Perfluorooctane sulfonic acid | Sulfonic Acid | Longer carbon chain; highly toxic and bioaccumulative |
| Perfluorobutane sulfonic acid | Sulfonic Acid | Shorter carbon chain; less persistent than perfluorohexanesulfonamide |
| Perfluorooctane sulfonamide | Sulfonamide | Similar stability but different chain length |
| Perfluorodecanesulfonic acid | Sulfonic Acid | Greater environmental persistence due to longer chain |
Perfluorohexanesulfonamide is unique due to its six-carbon chain length, which balances between toxicity and environmental persistence compared to shorter or longer-chain analogs. Its specific interactions with biological systems also set it apart from other PFAS compounds.
Perfluorohexanesulfonamide enters the environment through multiple distinct pathways, with industrial manufacturing and specialized applications serving as the primary sources of contamination [1]. Historical production by 3M Company represented the largest global source, with approximately 227 tonnes of perfluorohexane sulfonyl fluoride produced annually in the United States during 1997 [1]. Following the cessation of 3M production in 2000-2002, manufacturing shifted primarily to Chinese facilities, including Hubei Hengxin Chemical Plant, which reported annual production volumes of perfluorohexanesulfonamide reaching 30 tonnes by 2011 [1].
The most significant environmental release pathway involves aqueous film-forming foams used in firefighting operations [1] [2]. These foam formulations historically contained perfluorohexanesulfonamide as a component, with concentrations ranging from 0.2 to 1025.5 milligrams per kilogram in various formulations [1]. Fire training areas, airports, and military installations represent major point sources of contamination, where repeated foam applications have resulted in substantial soil and groundwater contamination [3] [1].
Industrial applications contribute significantly to environmental releases through manufacturing processes and waste streams [3] [4]. Metal plating operations utilize perfluorohexanesulfonamide as mist suppressants, resulting in process wastewater discharges and air emissions [1] [5]. The textile and leather industries employ perfluorohexanesulfonamide-based compounds for waterproofing treatments and fabric finishing, with releases occurring through wastewater discharge and product degradation [1] [6].
Consumer product applications represent a diffuse but widespread source of environmental contamination [1]. Carpet protection products, polishing agents, and cleaning formulations containing perfluorohexanesulfonamide derivatives contribute to indoor dust contamination and subsequent environmental release through product use and disposal [1]. One documented case involved a Canadian household where repeated carpet treatments with perfluorohexanesulfonamide-containing products resulted in highly elevated concentrations in household dust and carpets [1].
Waste management facilities serve as secondary redistribution sources through landfill leachate and wastewater treatment plant effluents [1] [7] [8]. Landfills receiving waste from multiple sources have demonstrated the presence of perfluorohexanesulfonamide in leachates, indicating widespread use in consumer products [1]. Wastewater treatment plants show variable removal efficiency for perfluorohexanesulfonamide, with some facilities demonstrating net increases in mass flows during treatment processes [9].
Perfluorohexanesulfonamide demonstrates widespread distribution across both aquatic and terrestrial environmental compartments, reflecting its persistence and mobility characteristics [1] [10]. In aquatic ecosystems, the compound has been detected in surface waters, groundwater, and marine environments at locations both proximal to and distant from known sources [1]. Contamination is particularly evident near fire-fighting training areas and airports, where concentrations in groundwater can reach microgram per liter levels [1].
The compound exhibits preferential distribution patterns based on environmental conditions and ecosystem characteristics [10] [11]. In marine environments, perfluorohexanesulfonamide has been detected in various fish species, with bioaccumulation patterns varying by trophic level and feeding behavior [11] [12]. Freshwater systems show similar distribution patterns, with concentrations generally decreasing with distance from point sources [10].
Terrestrial ecosystem distribution reflects both direct application and atmospheric deposition pathways [13] [14]. Soil concentrations demonstrate significant retention in upper soil layers, with measured concentrations ranging from 0.29 to 1.68 micrograms per gram dry weight in contaminated areas [15]. The compound shows limited mobility in soil systems due to adsorption to organic matter and mineral surfaces [13] [14].
Long-range atmospheric transport facilitates distribution to remote locations, including Arctic regions far from any known sources [1] [16]. Atmospheric transport occurs through both direct volatilization and transport of precursor compounds that subsequently degrade to form perfluorohexanesulfonamide [16] [17]. The compound has been detected in air, snow, meltwater, and rainwater samples, confirming atmospheric transport as a significant distribution mechanism [1].
Bioaccumulation in wildlife demonstrates the compound's ability to enter food webs and concentrate in organisms [1] [11]. Polar bears show particularly high concentrations, likely due to long-range transport and biomagnification through Arctic food chains [1]. The distribution patterns in biota reflect both direct exposure through contaminated water and food sources, as well as maternal transfer through pregnancy and lactation [1].
Perfluorohexanesulfonamide exhibits complex degradation behavior under environmental conditions, with transformation pathways varying significantly based on environmental parameters and microbial communities [18] [19]. The primary degradation pathway involves microbial biotransformation under aerobic conditions, particularly in water-sediment systems where nitrifying microorganisms facilitate the conversion to perfluorohexane sulfonic acid [19].
Microbial biotransformation follows zero-order kinetics, indicating enzyme-limited rather than substrate-limited reactions [19]. Experimental studies in aerobic water-sediment slurries demonstrate consistent transformation rates across different temperatures, with slight increases observed at elevated temperatures between 19 and 29 degrees Celsius [19]. The biotransformation process involves multiple steps, beginning with oxidation of amine functional groups and proceeding through various intermediates before forming the terminal product perfluorohexane sulfonic acid [19].
Chemical oxidation represents another significant degradation pathway, particularly during water treatment processes [20]. Chloramination in drinking water systems can facilitate the transformation of perfluorohexanesulfonamide to perfluorohexane sulfonic acid through indirect oxidation mechanisms [20]. The process efficiency depends heavily on solution pH, temperature, and the concentration of oxidizing agents [20].
Atmospheric degradation occurs through hydroxyl radical-initiated reactions, with calculated atmospheric lifetimes ranging from 20 to 40 days under typical environmental conditions [16] [17]. The reaction proceeds through hydrogen abstraction from amine groups, followed by a series of oxidation steps that ultimately lead to the formation of perfluorinated products [16]. Lower atmospheric temperatures, such as those encountered in Arctic regions, result in extended atmospheric lifetimes of up to 40 days [16].
Abiotic degradation processes contribute minimally to overall environmental transformation due to the exceptional stability of carbon-fluorine bonds [1] [21]. Hydrolysis rates under environmental pH conditions are extremely slow, with the perfluorinated alkyl chain remaining intact under natural conditions [1]. Photolysis and thermal degradation require energy inputs far exceeding those available in natural environmental systems [1].
The environmental half-life of perfluorohexanesulfonamide varies considerably depending on environmental conditions and the dominant degradation pathway [22] [23]. In aquatic systems with active microbial communities, biotransformation can occur within weeks to months [19]. However, in systems lacking appropriate microbial populations or under anaerobic conditions, the compound demonstrates extreme persistence with half-lives potentially extending to years or decades [1].
Perfluorohexanesulfonamide serves as a significant environmental precursor to perfluorohexane sulfonic acid, with transformation occurring through multiple environmental and treatment processes [18] [20] [19]. This precursor relationship has important implications for environmental contamination patterns and long-term persistence of perfluorinated compounds in environmental systems [1].
The biotransformation pathway from perfluorohexanesulfonamide to perfluorohexane sulfonic acid involves several distinct steps mediated by microbial enzymes [19]. Initial oxidation targets the amine functional group, converting it to intermediate compounds including perfluorohexane sulfonamido propanoic acid and perfluorohexane sulfinate [19]. Subsequent oxidation and dealkylation reactions ultimately yield perfluorohexane sulfonic acid as the terminal degradation product [19].
Nitrifying microorganisms play a crucial role in facilitating this transformation process [19]. Laboratory studies demonstrate that microbial communities containing both nitrifying and nitrosifying bacteria effectively convert perfluorohexanesulfonamide to perfluorohexane sulfonic acid under aerobic conditions [19]. The transformation rate appears to be limited by enzymatic capacity rather than substrate availability, as evidenced by zero-order kinetics observed in experimental systems [19].
Water treatment processes significantly contribute to the formation of perfluorohexane sulfonic acid from perfluorohexanesulfonamide precursors [20]. Chloramination during drinking water disinfection can generate perfluorohexane sulfonic acid through oxidative transformation mechanisms [20]. The efficiency of this process depends on factors including monochloramine dose, solution pH, and temperature, with optimum conditions favoring nearly complete conversion [20].
The total oxidizable precursor assay demonstrates the potential for perfluorohexanesulfonamide to generate perfluorohexane sulfonic acid under strong oxidative conditions [18]. While perfluorohexanoic acid accounts for the majority of oxidation products, perfluorohexanesulfonamide represents one of the first electrochemical fluorination-based precursors confirmed to produce perfluorohexane sulfonic acid during this standardized testing procedure [18].
Environmental implications of this precursor relationship extend beyond immediate contamination concerns [1]. The transformation of perfluorohexanesulfonamide to perfluorohexane sulfonic acid represents a shift from a moderately persistent compound to an extremely persistent terminal product [1]. Perfluorohexane sulfonic acid demonstrates exceptional environmental persistence, with estimated human serum elimination half-lives averaging 8.5 years and ranging from 2.2 to 27 years [1] [22].
The precursor relationship complicates environmental monitoring and risk assessment efforts [1]. Traditional monitoring approaches focusing solely on perfluorohexane sulfonic acid may underestimate total environmental exposure by failing to account for ongoing transformation of precursor compounds [1]. This has led to the development of total oxidizable precursor assays and other analytical methods designed to capture the full spectrum of perfluorohexane sulfonic acid precursors in environmental samples [18].
| Environmental Matrix | Concentration Range | Detection Frequency | Geographic Distribution |
|---|---|---|---|
| Aqueous Film-Forming Foams | 0.2-1025.5 mg/kg | High at AFFF sites | Global military/civilian airports |
| Contaminated Soil | 0.29-1.68 μg/g | Variable | Fire training areas worldwide |
| Groundwater | ng/L to μg/L | Moderate to high | Near point sources |
| Landfill Leachate | Variable ng/L | Moderate | Municipal waste facilities |
| Indoor Dust | Variable ng/g | Low to moderate | Residential/commercial buildings |
| Degradation Process | Environmental Conditions | Transformation Rate | Primary Products |
|---|---|---|---|
| Microbial Biotransformation | Aerobic water-sediment | Zero-order kinetics | Perfluorohexane sulfonic acid |
| Chemical Oxidation | Chloramination treatment | pH/temperature dependent | Perfluorohexane sulfonic acid |
| Atmospheric Oxidation | Hydroxyl radical presence | 20-40 day lifetime | Various intermediates |
| Abiotic Processes | Natural environmental | Extremely slow | Minimal transformation |
Perfluorohexanesulfonamide demonstrates rapid and extensive absorption following oral administration in mammalian models. Studies utilizing radiolabeled compounds in rats and mice show that absorption occurs quickly, with maximum plasma concentrations achieved within 15-30 minutes in both species [1]. The bioavailability approaches 100% even at high doses of 100 milligrams per kilogram, indicating efficient uptake from the gastrointestinal tract [1].
Table 1: Toxicokinetic Parameters of Perfluorohexanesulfonamide
| Parameter | Finding | Citation |
|---|---|---|
| Absorption | Rapid absorption in rats and mice (Tmax: 15-30 min) | [1] |
| Distribution | Widely distributed; highest concentrations in liver, kidneys, blood | [1] [2] |
| Metabolism | Not metabolized in rat or mouse hepatocytes; no metabolites observed | [1] |
| Excretion | Primary route via urine; ~100% eliminated within 24h | [1] |
| Half-life (males) | Longer half-life in males (1.5-1.7 h for PFHx) | [1] |
| Half-life (females) | Shorter half-life in females (0.5-0.7 h for PFHx) | [1] |
| Bioavailability | Approaches 100% even at high doses | [1] |
Following absorption, perfluorohexanesulfonamide exhibits widespread distribution throughout the body, with preferential accumulation in liver, kidneys, and blood [1] [2]. The compound demonstrates high binding affinity to serum proteins, particularly albumin and liver fatty acid-binding proteins, which contributes to its tissue distribution patterns [2]. In all tissues except skin, the compound becomes unquantifiable within 24 hours after dosing [1].
The metabolism of perfluorohexanesulfonamide is notably absent in mammalian systems. Studies utilizing rat and mouse hepatocytes demonstrate no metabolic transformation of the parent compound, with no metabolites detected after oral dosing in either species [1]. This resistance to metabolism is characteristic of perfluorinated compounds and contributes to their persistence in biological systems [2].
Excretion occurs primarily through the urinary pathway, with essentially 100% of the administered dose eliminated in urine within 24 hours [1]. The compound undergoes glomerular filtration followed by active renal reabsorption mediated by organic anion transporters [3]. Sex-specific differences in elimination are mediated by differential expression of organic anion transporters in the kidneys, with female rats showing enhanced excretion efficiency compared to males [4].
Perfluorohexanesulfonamide exerts thyroid hormone disruption through multiple molecular mechanisms that collectively impair normal thyroid function. The primary mechanism involves competitive binding to transthyretin, the major thyroid hormone transport protein in plasma and cerebrospinal fluid [4] [5]. Computational molecular dynamics studies demonstrate that perfluorohexanesulfonamide exhibits strong binding affinity to transthyretin, with sulfonic acid-containing compounds showing greater binding strength than carboxylic acid analogs [5].
Table 2: Mechanisms of Thyroid Hormone Disruption
| Mechanism | Description | Citation |
|---|---|---|
| TTR binding displacement | PFAS bind to transthyretin (TTR) and displace thyroid hormones from transport proteins | [4] [5] |
| Thyroid hormone synthesis disruption | Mid- to long-chain PFAS impact thyroid hormone synthesis by changing hydrogen bond networks | [6] [7] |
| Increased hormone clearance | Enhanced hormone turnover and loss through urine and feces | [4] |
| No HPT axis activation | Reduced T4 and T3 levels without compensatory TSH increase | [4] |
| Molecular binding affinity | Sulfonic PFAS show stronger TTR binding than carboxylic PFAS | [5] |
The binding of perfluorohexanesulfonamide to transthyretin results in displacement of thyroxine and triiodothyronine from their normal binding sites, leading to increased free hormone concentrations initially, followed by enhanced clearance and ultimate reduction in total thyroid hormone levels [4]. This mechanism differs from classical thyroid disruptors in that it does not activate the hypothalamic-pituitary-thyroid axis, resulting in decreased thyroid hormone levels without compensatory increases in thyroid-stimulating hormone [4].
At the molecular level, perfluorohexanesulfonamide impacts thyroid hormone synthesis by altering the local hydrogen bond network and disrupting the required orientation of hormonogenic residues in thyroglobulin [6] [7]. The compound interferes with key residues involved in thyroid hormone synthesis, particularly affecting the formation of thyroxine through disruption of protein stability and function [6]. Studies demonstrate that longer carbon chain perfluorinated compounds, including perfluorohexanesulfonamide, produce more pronounced disruption of thyroid hormone synthesis pathways compared to shorter-chain analogs [7].
The disruption extends to peripheral thyroid hormone metabolism, where perfluorohexanesulfonamide influences deiodinase enzyme expression and activity [4]. While some studies report increased thyroidal conversion of thyroxine to triiodothyronine via deiodinase type 1, this appears to be a compensatory response rather than a direct effect of the compound [7]. The overall effect is a reduction in circulating thyroid hormone levels without the expected feedback response from the pituitary gland [4].
Perfluorohexanesulfonamide induces significant hepatotoxicity in mammalian models through multiple pathways involving oxidative stress, inflammatory responses, and metabolic disruption. Studies in rodent models demonstrate dose-dependent increases in both absolute and relative liver weights following exposure [8] [9] [10]. Histopathological examination reveals characteristic patterns of liver injury including hepatocellular hypertrophy, steatosis, and focal necrosis [9] [10].
Table 3: Hepatotoxicity Effects in Mammalian Models
| Effect | Findings | Citation |
|---|---|---|
| Liver weight increase | Increased absolute and relative liver weight in exposed animals | [8] [9] [10] |
| Hepatocellular changes | Hepatocellular hypertrophy, steatosis, and necrosis observed | [8] [9] [10] |
| Lipid metabolism disruption | Altered serum cholesterol, lipoproteins, and triglycerides | [8] [9] |
| Oxidative stress | Increased ROS production, decreased antioxidant enzyme activity | [8] [11] |
| Inflammatory response | Activation of inflammatory pathways including NF-κB signaling | [8] [11] |
The hepatotoxic effects of perfluorohexanesulfonamide are mediated through disruption of lipid metabolism and peroxisome proliferator-activated receptor alpha activation [8] [9]. Exposure results in significant alterations in serum cholesterol, lipoproteins, and triglycerides, indicating profound disruption of hepatic lipid homeostasis [8]. The compound induces hepatic steatosis through interference with lipid biosynthesis, fatty acid beta-oxidation, and very low-density lipoprotein excretion pathways [8].
Oxidative stress represents a central mechanism of hepatotoxicity, with perfluorohexanesulfonamide exposure leading to increased reactive oxygen species production and depletion of antioxidant enzyme systems [8] [11]. Studies demonstrate significant reductions in superoxide dismutase and glutathione peroxidase activity, coupled with elevated malondialdehyde levels indicating lipid peroxidation [11]. The oxidative stress triggers mitochondrial dysfunction and disrupts cellular energy metabolism [11].
Inflammatory pathways are extensively activated by perfluorohexanesulfonamide exposure, particularly the nuclear factor-kappa B signaling cascade [8] [11]. This activation results in increased production of pro-inflammatory cytokines including tumor necrosis factor-alpha and interleukin-1 beta [8]. The inflammatory response contributes to hepatocellular damage and may play a role in the progression from acute injury to chronic liver disease [11].
Renal effects of perfluorohexanesulfonamide exposure include alterations in kidney function and structure, though these effects are generally less pronounced than hepatic changes [9] [10]. The kidney serves as both a target organ and the primary route of elimination, with the compound accumulating in renal tissues through active transport mechanisms [3]. Renal toxicity may manifest as changes in glomerular filtration and tubular function, particularly affecting organic anion transporter systems [3].
Perfluorohexanesulfonamide exhibits pronounced sex-specific differences in toxicokinetics and bioaccumulation that have significant implications for toxicity assessment. These differences are primarily mediated by sex-dependent variations in renal clearance mechanisms and hormonal influences on transporter expression [10] [12] [13].
Table 4: Sex-Specific Differences in Toxicity and Bioaccumulation
| Aspect | Males | Females | Citation |
|---|---|---|---|
| Elimination Half-life | Longer half-lives observed (15.9-34.1 days for PFHxS in rats) | Shorter half-lives (1.60-1.72 days for PFHxS in rats) | [10] [12] [14] |
| Clearance Patterns | Lower renal clearance due to reduced transporter expression | Higher renal clearance via enhanced transporter activity | [10] [13] |
| Bioaccumulation | Higher serum concentrations in general population | Lower concentrations except during reproductive years | [15] [16] |
| Tissue Distribution | Higher liver:plasma ratios for most PFAS | Different tissue distribution patterns | [17] [18] |
| Hormonal Influences | Testosterone may influence transporter expression | Estrogen affects elimination; menstruation provides additional clearance | [19] [16] |
The most striking sex difference involves elimination half-lives, with males consistently demonstrating longer retention times compared to females across multiple mammalian species [10] [12]. In rats, the elimination half-life for perfluorohexane sulfonic acid ranges from 15.9 to 34.1 days in males compared to 1.60 to 1.72 days in females [10]. Similar patterns are observed in mice and non-human primates, suggesting a conserved biological mechanism underlying these differences [12].
The mechanism underlying sex-specific elimination differences centers on differential expression of organic anion transporters in the kidneys [10] [13]. Female rats express higher levels of organic anion transporter proteins that facilitate efficient excretion of perfluorinated compounds into urine [4]. This enhanced transporter activity in females results in more rapid clearance and reduced bioaccumulation compared to males [13]. The sex difference in transporter expression is regulated by hormonal factors, particularly estrogen and testosterone [19].
Bioaccumulation patterns in human populations reflect these mechanistic differences, with males generally exhibiting higher serum concentrations of perfluorohexanesulfonamide-related compounds compared to females [15] [16]. Population-based studies demonstrate that males begin showing consistently higher concentrations around age 11-12 years, coinciding with hormonal changes during puberty [15]. However, this pattern may be modified in reproductive-age females due to additional elimination pathways [16].
Menstruation provides an additional elimination route for females that contributes to lower bioaccumulation [16]. Pharmacokinetic modeling suggests that menstrual losses account for approximately 30% of the sex difference in elimination, with the remainder attributed to other sex-specific elimination routes [16]. This mechanism may explain why the sex difference is most pronounced during reproductive years and diminishes in post-menopausal women [19].
Tissue distribution patterns also show sex-specific differences, with males generally demonstrating higher liver-to-plasma ratios for perfluorinated compounds [17] [18]. These differences may reflect variations in tissue-specific transporter expression or differences in protein binding patterns between sexes [20]. The implications for toxicity assessment are significant, as higher tissue concentrations in males may translate to increased susceptibility to organ-specific effects [17].
Epidemiological studies have identified multiple associations between perfluorohexanesulfonamide exposure and adverse health outcomes in human populations, though the strength of evidence varies across different endpoints [9] [21] [22]. These studies encompass both occupational cohorts with high exposure levels and general population studies examining background exposure levels [22].
Table 5: Epidemiological Correlations with Human Health Outcomes
| Health Outcome | Epidemiological Finding | Study Population | Citation |
|---|---|---|---|
| Liver Function | Elevated liver enzymes (ALT, AST) associated with PFAS exposure | General population and occupational cohorts | [9] [10] [22] |
| Thyroid Effects | Altered thyroid hormone levels and thyroid disease risk | Adults and children in multiple studies | [9] [23] [21] |
| Immune Function | Reduced vaccine response and immune suppression | Children in Faroe Islands and other cohorts | [9] [21] [22] |
| Reproductive Health | Pregnancy complications and reduced fertility | Pregnant women and reproductive-age adults | [19] [21] [22] |
| Cardiovascular Effects | Increased cholesterol and cardiovascular disease risk | General adult populations | [9] [22] |
| Cancer Risk | Mixed evidence for kidney and testicular cancer associations | Occupational cohorts and community studies | [23] [24] [22] |
Liver function effects represent some of the most consistently reported associations in epidemiological studies [9] [22]. Multiple investigations have documented elevated serum levels of liver enzymes, particularly alanine transaminase and aspartate transaminase, in association with perfluorinated compound exposure [22]. These effects are observed across diverse populations including occupational cohorts and general population samples [9]. The associations suggest hepatocellular injury consistent with experimental findings in animal models [9].
Thyroid-related effects constitute another well-documented area of concern in human populations [9] [23] [21]. Epidemiological studies have identified associations between perfluorinated compound exposure and altered thyroid hormone levels, including reduced thyroxine and triiodothyronine concentrations [9]. Some studies report increased risk of thyroid disease, though the evidence remains mixed and may vary by specific compound and population characteristics [23]. Recent comprehensive reviews suggest that while associations exist, establishing causality remains challenging due to methodological limitations in exposure assessment and confounding [24].
Immune system effects have been documented particularly in pediatric populations, with the strongest evidence coming from studies in the Faroe Islands [21] [22]. These investigations demonstrate associations between perfluorinated compound exposure and reduced antibody responses to childhood vaccinations, including diphtheria and tetanus vaccines [21]. The immunosuppressive effects appear to be most pronounced in early life, suggesting particular vulnerability during critical developmental periods [9].
Cardiovascular effects, particularly alterations in cholesterol metabolism, represent another consistent finding across epidemiological studies [9] [22]. Multiple investigations report associations between perfluorinated compound exposure and increased serum cholesterol levels, which may contribute to cardiovascular disease risk [22]. These findings are consistent with mechanistic studies showing disruption of lipid metabolism pathways [9].
Irritant